Dinonyl pentanedioate

Description

Chemical Identity and Nomenclature

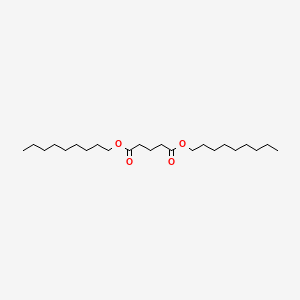

This compound is systematically named This compound under IUPAC nomenclature, reflecting its structure as the diester of pentanedioic acid (glutaric acid) and nonyl alcohol. Its molecular formula, $$ \text{C}{23}\text{H}{42}\text{O}_4 $$, corresponds to a central five-carbon dicarboxylic acid esterified with two nonyl groups (C₉H₁₉). The compound’s structural features include:

- A linear pentanedioate backbone ($$-\text{OOC}-(\text{CH}2)3-\text{COO}-$$).

- Two nonyl alkyl chains ($$-\text{C}9\text{H}{19}$$) bonded via ester linkages at the terminal carboxyl groups.

Nomenclature Variations

| Term | Description |

|---|---|

| CAS Registry Number | 5137-27-9 |

| Synonyms | Dinonyl glutarate, pentanedioic acid dinonyl ester |

| Trade Designations | EVT-12829198 (commercial product code) |

The compound’s nomenclature often varies between academic and industrial contexts, with "dinonyl glutarate" occasionally used interchangeably due to the historical association of pentanedioic acid with glutaric acid.

Historical Development and Industrial Significance

This compound gained prominence in the late 20th century as industries sought alternatives to phthalate-based plasticizers, which faced regulatory scrutiny over potential health risks. Early synthesis methods relied on acid-catalyzed esterification , a process involving the reaction of pentanedioic acid with excess nonyl alcohol under reflux conditions. Industrial adoption accelerated due to its compatibility with polyvinyl chloride (PVC), where it improves flexibility and low-temperature performance.

Key Industrial Milestones

Scope of Academic Research on this compound

Academic investigations into this compound span three primary domains:

Synthesis Optimization

Recent studies explore enzymatic esterification as a sustainable alternative to traditional acid catalysis. For example, immobilized lipases have been tested for their efficiency in solvent-free systems, though research remains preliminary compared to adipate esters.Material Science Applications

Research highlights its role in reducing the glass transition temperature ($$T_g$$) of PVC by up to 30°C, enabling applications in cold-weather cables and flexible packaging.Environmental Behavior

Biodegradation pathways, though less studied than those of adipates, are hypothesized to involve sequential hydrolysis of ester bonds, yielding nonyl alcohol and pentanedioic acid as primary metabolites.

Table 1: Research Focus Areas

Properties

CAS No. |

5137-27-9 |

|---|---|

Molecular Formula |

C23H44O4 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

dinonyl pentanedioate |

InChI |

InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-20-26-22(24)18-17-19-23(25)27-21-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |

InChI Key |

PQTCVOMLHLUVAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Pentanedioic acid + 2 Nonyl alcohol → Dinonyl pentanedioate + Water

Catalysts and Conditions

- Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acid-supported catalysts (e.g., acid-impregnated clays) are commonly used.

- Reaction temperature typically ranges from 100°C to 190°C.

- Removal of water formed during the reaction is essential to drive the equilibrium toward ester formation.

- Reaction time varies from several hours up to 12 hours depending on catalyst and temperature.

Process Details

- The reaction is often conducted in a stirred reactor under nitrogen atmosphere to prevent oxidation.

- Water is continuously removed by distillation or azeotropic methods.

- After completion, the reaction mixture is cooled, and the product is purified by filtration to remove catalyst residues and by vacuum distillation to remove unreacted alcohol or acid.

Use of Acid-Supported Catalysts

A notable method involves the use of acid-supported catalysts such as sulfuric acid or p-toluenesulfonic acid impregnated on clay minerals (e.g., atlapulgite). This approach enhances catalytic activity and facilitates catalyst recovery.

Catalyst Preparation Example

| Catalyst Type | Acid Loading (%) | Preparation Conditions |

|---|---|---|

| Sulfuric acid on clay | 3.2 | Clay dipped in 5% sulfuric acid solution, dried at 100°C for 2 hours |

| p-Toluenesulfonic acid on clay | 5.8 | Clay dipped in 6% p-toluenesulfonic acid solution, dried at 100°C for 2 hours |

Esterification Reaction Using Catalyst

| Parameter | Value |

|---|---|

| Pentanedioic acid | 0.2 mol (33.8 g) |

| Nonyl alcohol | 0.4 - 0.53 mol (50.4 - 67.2 g) |

| Catalyst amount | 5 - 8.5 g |

| Temperature | 170 - 190°C |

| Pressure | 0.15 - 0.30 MPa |

| Reaction time | 12 hours |

| Stirring speed | 150 - 200 rpm |

| Atmosphere | Nitrogen (inert) |

Results

- The use of acid-supported catalysts improves the yield and purity of this compound.

- The kinematic viscosity and other physical properties of the product are enhanced.

- Catalyst can be filtered and reused after reaction.

Alternative Preparation Notes

- Esterification can also be performed using pentanedioic anhydride instead of the acid, which may improve reaction rates.

- Transesterification methods, where another ester is reacted with nonyl alcohol, are less common but possible.

- Removal of water or alcohol byproducts is critical to shift equilibrium toward ester formation.

- Reaction monitoring by techniques such as gas chromatography or IR spectroscopy ensures completion.

Summary Table of Preparation Parameters

| Preparation Aspect | Details |

|---|---|

| Starting materials | Pentanedioic acid or anhydride, nonyl alcohol |

| Catalysts | Sulfuric acid, p-toluenesulfonic acid, acid-supported clays |

| Reaction temperature | 100 - 190°C |

| Reaction pressure | Atmospheric to 0.3 MPa |

| Reaction time | 6 - 12 hours |

| Atmosphere | Nitrogen or inert gas |

| Water removal | Distillation or azeotropic removal |

| Product purification | Filtration, vacuum distillation |

| Yield | High, improved with supported catalysts |

Research Findings and Industrial Relevance

- Supported acid catalysts reduce corrosion and facilitate catalyst recovery, making the process more environmentally friendly and cost-effective.

- Reaction conditions optimized for temperature and catalyst loading yield high-purity this compound suitable for industrial applications.

- The use of clay-supported catalysts is patented and commercially applied for similar esterification reactions, indicating industrial viability.

This detailed analysis of this compound preparation methods highlights the importance of acid catalysis, reaction conditions, and catalyst support in achieving efficient synthesis. The use of acid-supported catalysts on clays is a significant advancement, improving yield and product quality while enabling catalyst reuse.

Chemical Reactions Analysis

Types of Reactions: Pentanedioic acid, di-C9-11-alkyl esters can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to pentanedioic acid and the corresponding alcohols in the presence of water and an acid or base catalyst.

Transesterification: The ester can react with other alcohols to form different esters.

Oxidation: The ester can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohol, acid or base catalyst, heat.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: Pentanedioic acid and C9-11 alcohols.

Transesterification: New esters and the original alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

Pentanedioic acid, di-C9-11-alkyl esters have various applications in scientific research and industry:

Chemistry: Used as intermediates in the synthesis of other chemical compounds.

Biology: Studied for their potential biological activities and interactions with biological molecules.

Medicine: Investigated for their potential use in drug formulations and delivery systems.

Industry: Used as plasticizers, lubricants, and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Pentanedioic acid, di-C9-11-alkyl esters involves their interaction with biological membranes and proteins. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester can interact with proteins, potentially altering their structure and function. These interactions can lead to various biological effects, depending on the specific context and concentration of the ester .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Dinonyl Phthalate (DINP): A widely used plasticizer, DINP shares the dinonyl ester motif but differs in its aromatic dicarboxylic acid backbone (phthalic acid vs. glutaric acid in pentanedioate). Studies show that dinonyl phthalate exhibits higher polarity than squalane, as evidenced by its Kovats Retention Index (R.I.) of 736 compared to squalane’s R.I. of 653 for benzene . This suggests dinonyl pentanedioate, with a linear diacid backbone, may exhibit lower polarity and altered chromatographic behavior.

- 3,6-Dinonyl Neamine: This antimicrobial compound demonstrates membrane-permeabilizing effects in lipid bilayers. At 0.5–2 μM concentrations, it induces lipid rearrangements and promotes membrane fusion in GUVs without content mixing . This compound, lacking the neamine head group, is unlikely to share these bioactive properties but may exhibit surfactant-like behavior due to its amphiphilic ester structure.

- Dinonyl 2,4-Diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioate (3b): A fluorinated and acetylated derivative synthesized with a 94% yield, this compound’s complex structure (pyridinyl and fluoro substituents) contrasts with this compound’s simplicity. NMR data (δ 8.60–7.21 ppm for pyridine protons) highlight its aromatic character, which this compound lacks .

Physicochemical Properties

Research Findings and Data Gaps

- Synthetic Accessibility: The high-yield synthesis of fluorinated this compound derivatives (e.g., 94% for compound 3b ) suggests that simpler analogs like this compound could be synthesized efficiently.

- Environmental Impact : Linear diesters like pentanedioate may degrade more readily than aromatic phthalates, aligning with environmental safety trends .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing dinonyl pentanedioate and characterizing its physicochemical properties?

- Synthesis : Utilize esterification reactions between pentanedioic acid (glutaric acid) and nonanol derivatives under acid catalysis. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

- Characterization : Employ gas chromatography-mass spectrometry (GC-MS) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and Langmuir trough experiments to study monolayer behavior (e.g., compression isotherms to assess molecular packing and area per molecule) .

- Key Parameters : Measure boiling point (≈302.9°C at 760 mmHg, extrapolated from similar pentanedioate esters) and flash point (≈151.2°C) using standardized ASTM methods .

Q. How can researchers assess this compound’s interaction with lipid bilayers in basic membrane models?

- Model Systems : Use giant unilamellar vesicles (GUVs) or large unilamellar vesicles (LUVs) composed of phospholipids (e.g., POPE/POPG/cardiolipin mixtures) to mimic bacterial or mitochondrial membranes .

- Methodology :

- Monitor membrane permeability via calcein release assays using confocal microscopy .

- Track lipid reorganization using fluorescent probes like NAO (10-N-nonyl acridine orange), which binds cardiolipin, to detect clustering or curvature changes .

- Quantify depolarization effects with DiSC3(5) fluorescence, where increased fluorescence indicates membrane disruption .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s membrane permeabilization mechanisms?

- Experimental Design :

- Compare graded vs. all-or-none permeabilization by analyzing calcein release kinetics across lipid compositions (e.g., cardiolipin-containing vs. cardiolipin-free membranes) .

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to specific lipids (e.g., cardiolipin vs. phosphatidylglycerol) and correlate with permeabilization efficiency .

- Data Analysis : Calculate EC50 values for depolarization and permeabilization. Note that cardiolipin-rich membranes show lower EC50 (≈0.5 µM) due to preferential binding, while PG-dominated systems require higher concentrations .

Q. What advanced techniques can elucidate this compound’s role in membrane fusion and curvature generation?

- Morphological Studies :

- Use dynamic light scattering (DLS) to track liposome size changes (e.g., radius ≤400 nm at sub-micromolar concentrations) .

- Employ cryo-electron microscopy (cryo-EM) to visualize fusion intermediates and curvature-induced lipid rearrangements.

- Kinetic Analysis : Conduct stopped-flow fluorescence assays to measure fusion rates. Note that this compound induces outer-leaflet fusion without content mixing, suggesting a non-lytic mechanism .

Q. How can researchers optimize experimental conditions for studying this compound’s specificity in complex lipid environments?

- Variable Control :

- Vary lipid ratios (e.g., POPE/POPG/CL at 60:21:11 vs. 7:3) to mimic different biological membranes .

- Adjust ionic strength and pH to simulate physiological conditions.

- Advanced Probes :

- Use Förster resonance energy transfer (FRET) pairs to detect nanoscale lipid clustering.

- Apply atomic force microscopy (AFM) to map membrane topography changes in real time .

Methodological Best Practices

- Reproducibility : Document lipid preparation protocols (e.g., hydration, extrusion) and environmental controls (temperature, agitation) to ensure consistent vesicle formation .

- Data Validation : Include negative controls (e.g., lipid-only vesicles) and validate fluorescence assays with parallel techniques like ITC or NMR .

- Ethical Compliance : Adhere to chemical safety guidelines (e.g., OSHA standards) when handling lipid-modifying agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.